1-Bromo-2,5-dichloro-3-iodobenzene

Catalog No.
S15976718
CAS No.
M.F
C6H2BrCl2I
M. Wt
351.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,5-dichloro-3-iodobenzene

Product Name

1-Bromo-2,5-dichloro-3-iodobenzene

IUPAC Name

1-bromo-2,5-dichloro-3-iodobenzene

Molecular Formula

C6H2BrCl2I

Molecular Weight

351.79 g/mol

InChI

InChI=1S/C6H2BrCl2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H

InChI Key

MOJKXTVPBWPUNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)I)Cl

1-Bromo-2,5-dichloro-3-iodobenzene is an organic compound with the molecular formula C6H3BrCl2IC_6H_3BrCl_2I. It is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring. This compound is notable for its unique reactivity due to the combination of different halogens, which influences its behavior in various

  • Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by nucleophiles, making this compound useful in synthesizing other organic molecules.
  • Coupling Reactions: It is commonly employed in Suzuki cross-coupling reactions with arylboronic acids to produce biaryl compounds.

The typical reagents and conditions for these reactions include:

  • Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Suzuki Coupling: Palladium catalysts, arylboronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran or dimethylformamide .

1-Bromo-2,5-dichloro-3-iodobenzene has been studied for its biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. It has shown potential as a CYP1A2 inhibitor, which may impact drug metabolism and pharmacokinetics. Additionally, its interactions with other biological targets are under investigation, suggesting possible applications in medicinal chemistry .

The synthesis of 1-Bromo-2,5-dichloro-3-iodobenzene typically involves several steps starting from simpler aromatic compounds. Common methods include:

  • Electrophilic Aromatic Substitution: Initial chlorination and bromination of a suitable precursor followed by iodination.
  • Multi-step Synthesis: Starting from aniline derivatives or other substituted benzenes, where each halogen is introduced sequentially through specific reaction conditions tailored for each substituent .

This compound finds applications across various fields:

  • Organic Synthesis: As a building block for creating more complex organic molecules.
  • Material Science: In the preparation of advanced materials such as molecular glassformers.
  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds .

Studies have indicated that 1-Bromo-2,5-dichloro-3-iodobenzene interacts with several biological systems through its role as an enzyme inhibitor. Its potential effects on cytochrome P450 enzymes highlight its relevance in pharmacology and toxicology. Further research into its interactions with various cellular targets could unveil new therapeutic avenues .

Several compounds share structural similarities with 1-Bromo-2,5-dichloro-3-iodobenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-chloro-5-fluorobenzeneC₆H₃BrClFContains fluorine instead of iodine; different reactivity patterns.
1-Bromo-3-chloro-5-bromobenzeneC₆H₃Br₂ClHas two bromine atoms; higher reactivity due to similar halogens.
1-Bromo-3-chloro-5-iodobenzeneC₆H₃BrClISimilar halogen placement but lacks dichlorination; different applications.

Uniqueness: The unique combination of three different halogens (bromine, chlorine, iodine) allows for distinct reactivity patterns compared to other halogenated benzenes. This diversity enables a broader range of chemical transformations and applications in organic synthesis .

XLogP3

4.5

Exact Mass

349.77617 g/mol

Monoisotopic Mass

349.77617 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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